
4-Phenylcyclohexyl 3-(4-hexylphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylcyclohexyl 3-(4-hexylphenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group attached to a cyclohexyl ring and a hexylphenyl group attached to a prop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylcyclohexyl 3-(4-hexylphenyl)prop-2-enoate can be achieved through esterification reactions. One common method involves the reaction of 4-phenylcyclohexanol with 3-(4-hexylphenyl)prop-2-enoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenylcyclohexyl 3-(4-hexylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl and hexyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-Phenylcyclohexyl 3-(4-hexylphenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 4-Phenylcyclohexyl 3-(4-hexylphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Phenylcyclohexyl 3-(4-methylphenyl)prop-2-enoate
- 4-Phenylcyclohexyl 3-(4-ethylphenyl)prop-2-enoate
- 4-Phenylcyclohexyl 3-(4-butylphenyl)prop-2-enoate
Uniqueness
4-Phenylcyclohexyl 3-(4-hexylphenyl)prop-2-enoate is unique due to the presence of a hexyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for enhanced biological activity. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
188707-41-7 |
|---|---|
Fórmula molecular |
C27H34O2 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
(4-phenylcyclohexyl) 3-(4-hexylphenyl)prop-2-enoate |
InChI |
InChI=1S/C27H34O2/c1-2-3-4-6-9-22-12-14-23(15-13-22)16-21-27(28)29-26-19-17-25(18-20-26)24-10-7-5-8-11-24/h5,7-8,10-16,21,25-26H,2-4,6,9,17-20H2,1H3 |
Clave InChI |
DHADNHGPWGOHBZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C=CC(=O)OC2CCC(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


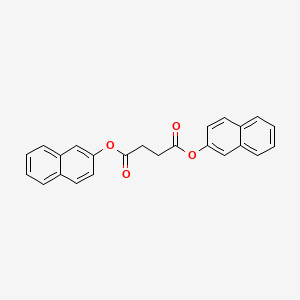
![Cyclohexyl(dimethoxy)[(propan-2-yl)oxy]silane](/img/structure/B12554064.png)
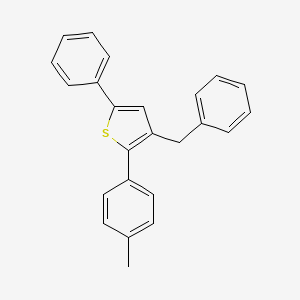
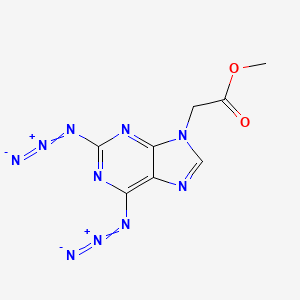
![N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide](/img/structure/B12554087.png)
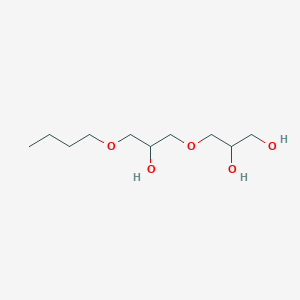
![3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile](/img/structure/B12554109.png)

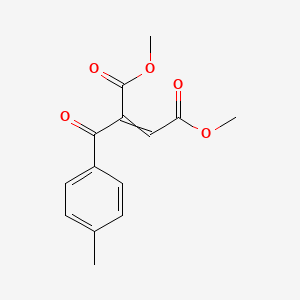
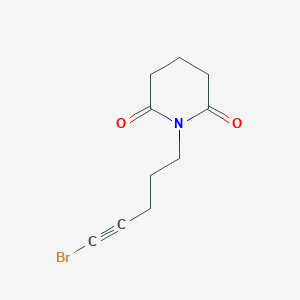
![2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide](/img/structure/B12554126.png)
![[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid](/img/structure/B12554136.png)
![1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro-](/img/structure/B12554138.png)
![[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester](/img/structure/B12554142.png)
